molecular formula C₂₀H₂₄N₂O₄ B1141184 Quinine Di-N-oxide CAS No. 101655-92-9

Quinine Di-N-oxide

Cat. No. B1141184
CAS RN: 101655-92-9
M. Wt: 356.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine di-N-oxide is an organic compound with a molecular formula of C20H24N2O2. It is a yellow-orange crystalline solid and is considered to be an oxidized form of quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. Quinine di-N-oxide has been used for centuries in traditional and modern medicine for its anti-malarial, anti-inflammatory, and analgesic properties. It is also used in scientific research as a reagent, and in the manufacture of pharmaceuticals and cosmetics. In

Scientific Research Applications

Antibacterial Applications

QdNOs have been used as antibacterial agents due to their ability to cause DNA damage in bacteria. This property has led to the development of various QdNO derivatives as potential treatments for bacterial infections. The nature and type of substituents in QdNOs influence their selectivity and potency as antibacterial compounds .

Antifungal Applications

The antifungal activity of QdNOs makes them valuable in the treatment of fungal infections. Research has shown that QdNOs can be effective against a range of fungal pathogens, offering an alternative to traditional antifungal drugs .

Antiparasitic Applications

QdNOs exhibit antiparasitic properties , making them useful in combating parasitic infections. They have been studied for their effectiveness against various parasites, including those causing diseases like malaria .

Antituberculous Applications

The fight against tuberculosis (TB) has benefited from the inclusion of QdNOs as potential antituberculous agents. Their mechanism of action includes the production of reactive oxygen species (ROS), which can be lethal to the Mycobacterium tuberculosis bacteria .

Anthelmintic Applications

As anthelmintics, QdNOs can be used to treat infections caused by helminths (worms). They work by interfering with the biological processes of the worms, leading to their elimination .

Anti-inflammatory and Antioxidant Applications

QdNOs have shown promise in reducing inflammation and oxidative stress. These properties are beneficial in the treatment of various inflammatory disorders and in protecting cells from oxidative damage .

Anticancer Applications

The potential of QdNOs in cancer treatment is significant. They have been found to cause DNA damage, which can lead to the death of cancer cells. The development of QdNO-based anticancer drugs is an active area of research .

Nutritional Additive Applications

Historically, QdNOs have been used as food additives to improve animal growth. Their use in livestock feed has been explored to prevent infectious diseases and promote healthier growth in animals .

properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIQUQYRAFYJP-RMWGNABNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine Di-N-oxide

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